2-Oxo-2H-imidazole-4-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
62305-90-2 |
|---|---|
Molecular Formula |
C4H2N2O3 |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
2-oxoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H2N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8) |
InChI Key |
IJJLKSFYHDWAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=C1C(=O)O |
Origin of Product |
United States |
Significance of Imidazole Carboxylic Acid Scaffolds in Organic and Medicinal Chemistry Research
The imidazole (B134444) ring, a five-membered aromatic structure with two nitrogen atoms, is a fundamental component in numerous natural and synthetic compounds. lifechemicals.com Its presence is noted in essential biological molecules like the amino acid histidine and the hormone histamine. lifechemicals.com In the field of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with diverse biological targets. nih.gov This is attributed to its desirable properties, including high stability, water solubility, and the capacity for hydrogen bonding.
The structural features of the imidazole ring enable it to form multiple interactions with biological ligands through hydrogen bonds, van der Waals forces, and hydrophobic forces. nih.gov Consequently, imidazole derivatives have been extensively explored and are found in a wide array of approved drugs, demonstrating their therapeutic importance. lifechemicals.comnih.gov The versatility of the imidazole nucleus allows for chemical modifications that can lead to the development of agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The ionizable nature of the imidazole ring can also impart favorable pharmacokinetic properties to the molecules that contain it. biomedpharmajournal.org Carboxyl-functionalized imidazoles, in particular, are utilized as building blocks in drug discovery and have even been used for engineering the surface of metal nanoparticles. lifechemicals.com
Overview of the Chemical Compound S Research Trajectory
2-Oxo-2H-imidazole-4-carboxylic acid, also known by synonyms such as 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is primarily recognized as a versatile intermediate in organic synthesis. atomfair.combiosynce.com Its research trajectory is closely linked to its utility in creating more complex molecules with potential therapeutic applications.
A key area of its application is in the synthesis of pharmaceutical agents targeting inflammatory and metabolic disorders. atomfair.com Researchers also employ it in the design of peptidomimetics, where its imidazole (B134444) core mimics the side chains of natural amino acids. atomfair.com Furthermore, it is used in the development of enzyme inhibitors and metal-chelating agents for biochemical assays. atomfair.com The carboxylic acid group on the molecule provides a convenient point for conjugation to other molecules, which is a useful feature in the development of drug delivery systems. atomfair.com
One specific documented use is as a reactant in the enantioselective synthesis of the spirocyclic core of palau'amine and related bisguanidine marine alkaloids, which are complex natural products with interesting biological activities. chemicalbook.com This highlights the compound's role as a crucial building block for constructing intricate molecular architectures. It is also a common reagent for the synthesis of other imidazole compounds and is an important intermediate in the preparation of certain drug intermediates. biosynce.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 39828-47-2 |
| Molecular Formula | C₄H₄N₂O₃ |
| Molecular Weight | 128.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 260 °C (decomposes) |
| Solubility | Soluble in water, ethanol (B145695), and dimethyl sulfoxide |
Data sourced from multiple references. biosynce.comcymitquimica.comchemheterocycles.com
Scope and Research Focus of the Outline
Systematic Nomenclature and Isomeric Considerations
A precise understanding of a molecule's identity begins with its formal nomenclature and the recognition of its potential isomeric forms, which can dictate its chemical and physical behavior.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid . chemspider.comcymitquimica.com This name is derived by applying established rules for naming heterocyclic compounds:
"Imidazole" indicates the core five-membered ring containing two nitrogen atoms at positions 1 and 3.
"-4-carboxylic acid" specifies that a carboxyl group (-COOH) is attached to the carbon atom at position 4 of the ring. libretexts.org
"2-Oxo-" denotes a ketone functional group (=O) at position 2. libretexts.org
"2,3-dihydro-1H-" indicates that the double bond system of the imidazole ring is partially saturated. The "dihydro" specifies two added hydrogen atoms, and their locants (2 and 3) clarify their positions. The "1H" indicates the location of the "indicated hydrogen" on the nitrogen atom at position 1, which is necessary to define the structure unambiguously.
Other common synonyms for this compound include 2-hydroxy-1H-imidazole-4-carboxylic acid (referring to its enol tautomer), glyoxalone-4-carboxylic acid, and 2-oxo-4-imidazoline-4-carboxylic acid. cymitquimica.com
Tautomerism is a critical concept for understanding the structure and reactivity of 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. This compound primarily exhibits keto-enol tautomerism, a form of prototropic tautomerism where a proton migrates, accompanied by a shift of a double bond.
The two principal tautomers are:
Keto Form (Lactam): This is the 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid form. In this structure, the C2 position of the imidazole ring is a carbonyl group, forming a cyclic amide (a lactam). This form is generally considered to be the more stable tautomer. chemheterocycles.com
Enol Form (Lactim): This is the 2-Hydroxy-1H-imidazole-4-carboxylic acid form. chemspider.com Here, the C2 position has a hydroxyl (-OH) group, and the ring retains a fully aromatic imidazole structure.
The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. However, for 2-oxo-imidazoles, the keto form typically predominates due to the greater stability of the C=O double bond compared to the C=N double bond within the ring of the enol form. This phenomenon is crucial for predicting the compound's hydrogen bonding capabilities and its behavior in chemical reactions.
Spectroscopic Characterization Methodologies for this compound and its Derivatives
The definitive structural assignment of 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and molecular mass.
NMR spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of a molecule. For 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, both ¹H NMR and ¹³C NMR provide key structural data.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. A key feature would be a singlet for the proton at the C5 position of the imidazole ring. Signals for the N-H protons of the ring and the O-H proton of the carboxylic acid would also be present, typically as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. For related imidazole derivatives, the N-H proton signal can appear at a high chemical shift, sometimes as high as δ 13.00 ppm. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this molecule, four distinct carbon signals are expected: one for the carboxylic acid carbonyl (C=O), one for the lactam carbonyl (C=O) at the C2 position, and two for the sp²-hybridized carbons of the imidazole ring (C4 and C5). The chemical shifts of the carbonyl carbons would be the most downfield, typically in the range of 160-180 ppm. Discrepancies between reported and theoretical ¹³C NMR chemical shifts have been used to question the structural assignment of related complex natural products initially thought to contain similar oxazole (B20620) substructures. nih.gov
The following table summarizes the anticipated NMR data based on typical values for related imidazole and carboxylic acid structures.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H5 | ~7.0-8.0 | Singlet (s) | Represents the sole proton directly attached to the imidazole ring carbon. |
| ¹H | N1-H / N3-H | ~10.0-13.0 | Broad Singlet (br s) | Chemical shift is highly variable and dependent on solvent and hydrogen bonding. |
| ¹H | COOH | ~11.0-13.0 | Broad Singlet (br s) | Acidic proton; signal may exchange with solvent protons (e.g., D₂O). |
| ¹³C | C=O (Carboxylic Acid) | ~165-175 | - | Quaternary carbon of the carboxyl group. |
| ¹³C | C2 (Oxo) | ~155-165 | - | Quaternary carbon of the lactam carbonyl. |
| ¹³C | C4 | ~120-135 | - | Quaternary carbon to which the carboxyl group is attached. |
| ¹³C | C5 | ~115-125 | - | Carbon bearing the C-H bond. |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (C₄H₄N₂O₃), the monoisotopic mass is 128.022 g/mol . chemspider.com
High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are well-suited for analyzing such polar, non-volatile compounds. mdpi.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. For imidazole derivatives, the ring itself is often stable. Fragmentation is typically initiated by the loss of substituents. nih.gov For 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, characteristic fragmentation would likely involve:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group, a very common fragmentation pathway for carboxylic acids.
Loss of CO: Loss of carbon monoxide (28 Da) from the oxo group on the ring.
Ring Cleavage: While less common for the stable imidazole ring, some ring-opening or fragmentation could occur under higher energy conditions.
Quantitative analysis of 2-oxo-imidazole-containing dipeptides has been successfully developed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS), demonstrating the utility of this technique for sensitive and selective detection. mdpi.comnih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 128.02 | [M]⁺ or [M-H]⁻ | - | Represents the molecular ion (in EI) or pseudo-molecular ion (in ESI). The exact mass depends on the ionization mode. |
| 84.03 | [M - CO₂]⁺ | CO₂ (44.00 Da) | Result of decarboxylation from the carboxylic acid group. |
| 111.02 | [M - OH]⁺ | OH (17.00 Da) | Loss of the hydroxyl radical from the carboxylic acid. |
| 100.01 | [M - CO]⁺ | CO (28.00 Da) | Loss of carbon monoxide from the ring's oxo group. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, the spectra would be dominated by absorptions corresponding to the carboxylic acid and lactam moieties. researchgate.net
Key expected vibrational modes include:
O-H Stretch: A very broad band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹ from the N-H groups in the imidazole ring.
C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹ (if hydrogen-bonded). The lactam (cyclic amide) C=O stretch would appear at a slightly lower frequency, often in the 1650-1690 cm⁻¹ range.
C=C and C=N Stretches: Vibrations from the imidazole ring double bonds would appear in the 1450-1650 cm⁻¹ region.
C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group are typically found in the 1200-1440 cm⁻¹ range.
Studies on the IR and Raman spectra of 4-imidazolecarboxylic acid and its metal complexes have provided detailed assignments for the vibrational modes of the parent ring and carboxylate group, which serve as a strong foundation for interpreting the spectrum of the 2-oxo derivative. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | Broadness is due to extensive hydrogen bonding. |
| N-H Stretch | Amide (Lactam) | 3100-3300 | Associated with the N-H bonds within the imidazole ring. |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Position is sensitive to hydrogen bonding. |
| C=O Stretch | Amide (Lactam) | 1650-1690 | The "Amide I" band, characteristic of the lactam ring. |
| C=C / C=N Stretches | Imidazole Ring | 1450-1650 | Represents the skeletal vibrations of the heterocyclic ring. |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1200-1440 | Coupled vibrations involving the C-O single bond and O-H bend. |
Advanced Spectroscopic Methods (e.g., HPLC-ESI-MS/MS for Quantitative Analysis of Related Compounds)
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as a powerful and highly sensitive technique for the detection and quantification of complex organic molecules. While specific quantitative studies focusing solely on this compound are not extensively detailed, the methodology has been successfully applied to the quantitative analysis of structurally related compounds, particularly 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs). nih.govnih.gov These dipeptides, which feature the 2-oxo-imidazole core structure, are derivatives of imidazole-containing dipeptides (IDPs) and have been noted for their antioxidant properties. mdpi.com
The analytical approach for these related compounds typically involves a stable isotope dilution method, where stable isotope-labeled versions of the target analytes are synthesized and used as internal standards. nih.govnih.gov This ensures high accuracy and precision in quantification. The separation is achieved using HPLC, followed by ionization via ESI and subsequent detection by a tandem mass spectrometer. The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com This method allows for the detection of 2-oxo-IDPs at levels as low as the femtomole range. nih.gov
The fragmentation patterns observed in the MS/MS spectra are crucial for structural confirmation. For instance, in the analysis of 2-oxo-IDPs like 2-oxo-carnosine and 2-oxo-anserine, specific product ions are monitored to ensure unambiguous identification and quantification. mdpi.com
Below is a table summarizing the MRM parameters used for the quantitative analysis of several 2-oxo-imidazole-containing dipeptides, demonstrating the application of this advanced spectroscopic method to compounds structurally related to this compound.
Table 1: Representative MRM Parameters for the Analysis of 2-Oxo-IDPs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 2-oxo-carnosine | 243.1 | 124.1 |
| 2-oxo-anserine | 257.1 | 124.1 |
| 2-oxo-balenine | 257.1 | 109.1 |
| 2-oxo-homocarnosine | 257.1 | 138.1 |
Data is illustrative of the technique applied to related compounds. mdpi.com
Predicted mass spectrometry data for this compound itself suggests several potential adducts that could be monitored in such analyses.
Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS) for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 129.02947 | 121.4 |
| [M+Na]⁺ | 151.01141 | 130.6 |
| [M-H]⁻ | 127.01491 | 119.0 |
| [M+K]⁺ | 166.98535 | 128.0 |
Data predicted using CCSbase. uni.lu
X-ray Crystallography and Solid-State Structural Investigations
As of this writing, a specific, publicly available crystal structure determination for this compound could not be identified in a comprehensive search of crystallographic databases. However, the structural analysis of closely related imidazole derivatives provides significant insight into the likely solid-state features of the title compound. For example, studies on compounds like 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid reveal key structural motifs. researchgate.net
The table below presents crystallographic data for a related compound, 2-(pyridine-4-yl)-1H-imidazole-4,5-dicarboxylic acid monohydrate, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Imidazole Carboxylic Acid Derivative
| Parameter | Value |
|---|---|
| Compound Name | 2-(pyridine-4-yl)-1H-imidazole-4,5-dicarboxylic acid monohydrate |
| Empirical Formula | C₁₀H₉N₃O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6030(8) |
| b (Å) | 8.422(1) |
| c (Å) | 21.521(3) |
| β (°) | 94.809(2) |
| Volume (ų) | 1011.9 |
| Z (molecules/unit cell) | 4 |
Data from the crystallographic study of a structurally similar compound. researchgate.net
This data defines the fundamental repeating unit (the unit cell) of the crystal, providing the foundation for a complete structural solution that would include the precise coordinates of every atom.
Established Synthetic Pathways to this compound
The synthesis of this compound (CAS 39828-47-2) is rooted in classical organic chemistry, with modern adaptations focusing on the preparation of its ester derivatives which can be subsequently hydrolyzed. biosynce.comresearchgate.net This compound serves as a valuable building block for more complex bioactive molecules. chemimpex.com
Historically, the synthesis of 2-imidazolone-4-carboxylic acid was reported as early as 1932. acs.org The core structure, a 2-imidazolone ring, is a cyclic urea (B33335). Such structures are typically formed via the cyclocondensation of urea with a suitable 1,2-dicarbonyl or related C2-fragment. For the synthesis of the 4-carboxylic acid derivative, this would involve a precursor containing the required carboxyl group. A common strategy for forming the 2-oxo-imidazole ring is the reaction of urea with a functionalized α-keto acid or its ester. acs.org
A prevalent modern approach involves the initial synthesis of an ester, such as ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, which is then hydrolyzed to the free carboxylic acid. researchgate.netlookchem.com The synthesis of this ethyl ester can be achieved through the cyclocondensation of urea with diethyl 2-ketomalonate or a similar three-carbon precursor that already contains the ester functionality.
The synthesis of the imidazole ring via cyclocondensation typically requires specific conditions to drive the reaction towards the desired product. Key parameters include the choice of solvent, temperature, and catalyst.
Cyclocondensation: The formation of the 2-oxo-imidazole ring from urea and a dicarbonyl precursor often benefits from basic or acidic catalysis to facilitate the condensation and subsequent cyclization-dehydration steps. The choice of base, such as sodium ethoxide, is common when starting from esters like diethyl 2-ketomalonate. acs.org
Hydrolysis: The final step, if proceeding via the ester, is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to precipitate the free carboxylic acid. researchgate.net
Optimization strategies focus on improving the yield and purity of the final product. This includes adjusting the molar ratios of reactants, controlling the reaction temperature to minimize side-product formation, and selecting appropriate purification methods such as recrystallization. The melting point of the final product is reported to be around 260 °C, at which it decomposes. biosynce.com
General Synthetic Approaches to Imidazole Carboxylic Acids
Beyond the specific synthesis of this compound, several general methodologies have been developed for the synthesis of the broader class of imidazole carboxylic acids. These methods offer versatility in introducing various substituents onto the imidazole core.
The direct oxidation of the C-H bonds of an unsubstituted imidazole ring to a carboxylic acid is challenging, as the imidazole ring is generally stable and resistant to many oxidizing agents. youtube.com A more common and effective strategy is the oxidation of a pre-installed functional group on the imidazole ring, such as a methyl or formyl group, at the desired position. For instance, an imidazole precursor bearing a methyl group at the C4 position can be oxidized to the corresponding 4-carboxylic acid using strong oxidizing agents.
Another indirect oxidation approach involves the oxidation of non-imidazole precursors that subsequently cyclize to form the desired product. For example, aryl methyl-ketones can be oxidized to α-keto-aldehydes, which are key intermediates that can react with ammonia (B1221849) sources to form substituted imidazoles.
A direct carboxylation method for synthesizing imidazole-4-carboxylic acids involves the reaction of an imidazole with carbon dioxide (CO2) in the presence of an alkali metal compound. This process, known as the Kolbe-Schmitt reaction for heterocyclic compounds, is typically performed under high pressure and elevated temperatures.
The reaction uses alkali metal carbonates, bicarbonates, or hydroxides to form an alkali metal imidazolate salt in situ. This salt then acts as the nucleophile that attacks carbon dioxide. The reaction is generally carried out at temperatures between 140°C and 230°C and pressures ranging from 10 to 180 bar. Subsequent acidification of the resulting alkali metal salt of the imidazole carboxylic acid yields the final product.
| Parameter | Condition Range | Role in Synthesis |
|---|---|---|
| Starting Material | Imidazole or substituted imidazoles | Provides the core heterocyclic ring. |
| Reagents | CO2, Alkali Metal Compound (e.g., K2CO3) | CO2 is the carbon source for the carboxyl group; the alkali metal compound forms the reactive imidazolate salt. |
| Temperature | 140°C - 230°C | Provides the necessary activation energy for the carboxylation reaction. |
| Pressure | 2 - 350 bar (typically 50 - 160 bar) | Maintains CO2 in the reaction phase and drives the equilibrium towards product formation. |
| Final Step | Acidification (e.g., with H2SO4) | Protonates the carboxylate salt to yield the free imidazole-4-carboxylic acid. |
The construction of the imidazole ring through cyclization reactions is one of the most versatile methods for synthesizing imidazole carboxylic acids. These methods often involve the reaction of multiple components in a single pot.
One modern approach utilizes a solid-phase synthesis on a Wang resin functionalized with 3-N,N-(dimethylamino)-isocyanoacrylate. This method allows for the synthesis of imidazole-4-carboxylic acids under microwave irradiation, significantly reducing reaction times to as little as 15 minutes at 220°C in a solvent like dimethoxyethane. researchgate.net
Another powerful technique is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. These ylides are generated in situ from 1,2-diaza-1,3-dienes and primary amines. The subsequent addition of an aldehyde and microwave irradiation leads to a one-pot, multi-component synthesis of diversely functionalized imidazole-4-carboxylates in good yields.
| Method | Key Precursors | Key Features |
|---|---|---|
| Solid-Phase Synthesis | Resin-bound isocyanoacrylate, amines, aldehydes | Microwave-assisted; rapid reaction times (15 min); high purity. researchgate.net |
| 1,5-Electrocyclization | 1,2-Diaza-1,3-dienes, primary amines, aldehydes | One-pot multicomponent reaction; microwave-assisted; allows for diverse substitution patterns. |
| Debus Synthesis | A dicarbonyl (e.g., glyoxal), an aldehyde, ammonia | Classic, versatile method for forming the imidazole ring. |
Cyclization Reactions for Imidazole Ring Formation
Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach is valued in drug discovery for its ability to rapidly generate libraries of complex molecules from simple precursors. bohrium.com The synthesis of imidazole derivatives is well-suited to MCR strategies. bohrium.com
A common MCR for creating substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). While this specific combination typically yields tri- or tetrasubstituted imidazoles, the principles can be adapted. nih.gov For the synthesis of a 2-oxo-imidazole, the reaction components would need to be modified. For instance, urea or a derivative could serve as the precursor for the N-C(O)-N moiety of the final ring.
Another MCR approach involves the reaction between amines, aldehydes, and isocyanides that possess an acidic alpha-proton, which initially yields highly substituted 2-imidazolines. acs.orgvu.nl These intermediates can, in some cases, undergo subsequent air oxidation to form the corresponding aromatic imidazole ring. acs.orgvu.nl The versatility of MCRs allows for a wide range of functional groups to be incorporated into the final structure by simply varying the starting components. rsc.org
Table 1: Representative Multi-Component Reaction for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
| 1,2-Dicarbonyl | Aldehyde | Primary Amine | Ammonium Acetate | p-Toluenesulfonic acid, Microwave | Tri/Tetrasubstituted Imidazole |
| Aldehyde | Amine | Isocyanide | - | Silver(I) acetate (optional) | 2-Imidazoline (can oxidize to Imidazole) |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile methods for the construction of heterocyclic rings, including imidazoles. Copper-catalyzed reactions are particularly prominent in this area. rsc.org These methods often involve the formation of carbon-nitrogen (C-N) bonds through processes like intramolecular O-arylation or coupling reactions.
For example, copper(II) complexes have been successfully used to catalyze the synthesis of benzoxazoles from 2-chloroanilides, demonstrating their efficacy in promoting intramolecular cyclization to form five-membered heterocyclic rings. nih.gov Similar strategies can be envisioned for the synthesis of the 2-oxo-imidazole core, where a copper catalyst could facilitate the intramolecular cyclization of an appropriately substituted acyclic precursor. Copper catalysts can activate terminal alkynes or facilitate dual oxidation processes to construct heterocyclic scaffolds like 1,3,4-oxadiazoles and benzimidazoles in one-pot procedures. rsc.orgnih.gov The development of heterogeneous copper catalysts, such as those immobilized on magnetic nanoparticles, further enhances the sustainability of these methods by allowing for easy catalyst recovery and reuse. jsynthchem.com
One-Pot Synthetic Strategies
The synthesis of substituted imidazole derivatives has been achieved through efficient one-pot procedures, sometimes under solvent-free conditions or with the aid of microwave or ultrasonic irradiation to accelerate the reaction. nih.govasianpubs.orgdoi.org For instance, a convenient one-pot synthesis of imidazole derivatives can be achieved by heating a mixture of o-phenylenediamine, an aromatic aldehyde, and ammonium acetate. asianpubs.org While this specific example leads to benzimidazoles, the one-pot principle is broadly applicable. A hypothetical one-pot synthesis for this compound could involve the reaction of an aminomalonate derivative with a cyanate (B1221674) or a similar carbonyl source, followed by in-situ cyclization and hydrolysis, all within the same reaction flask. The use of recyclable catalysts, such as nano-catalysts, in these one-pot procedures further aligns with the principles of green chemistry. doi.org
Synthesis of Analogues and Derivatives Bearing the 2-Oxo-Imidazole-4-carboxylic Acid Motif
The carboxylic acid group at the 4-position of the 2-oxo-imidazole ring is a versatile functional handle for further derivatization. Standard organic transformations can be applied to this group to generate a wide array of analogues, such as esters and amides, which are crucial for exploring structure-activity relationships in medicinal chemistry. nih.gov
Derivatization via the Carboxylic Acid Group
The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. libretexts.org To drive the reaction toward the ester product, the alcohol is typically used in large excess, and the water formed as a byproduct is often removed. libretexts.orgbyjus.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.combyjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. cerritos.edu A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com
Table 2: Examples of Esterification of this compound
| Alcohol (R-OH) | Acid Catalyst | Resulting Ester |
| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-oxo-2H-imidazole-4-carboxylate |
| Ethanol (B145695) (C₂H₅OH) | TsOH | Ethyl 2-oxo-2H-imidazole-4-carboxylate |
| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ | Isopropyl 2-oxo-2H-imidazole-4-carboxylate |
| Benzyl alcohol (C₆H₅CH₂OH) | TsOH | Benzyl 2-oxo-2H-imidazole-4-carboxylate |
Directly forming an amide from a carboxylic acid and an amine is challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents are used to activate the carboxylic acid. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose. libretexts.orgpeptide.com
The reaction mechanism involves the activation of the carboxylic acid by DCC. The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. chemistrysteps.comfishersci.co.uk This intermediate contains a good leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. libretexts.orgkhanacademy.org This leads to the formation of the amide and N,N'-dicyclohexylurea (DCU) as a byproduct. peptide.com DCU is insoluble in most common organic solvents and precipitates out of the reaction, which helps to drive the reaction to completion. peptide.com To minimize potential side reactions or racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.com
Table 3: Examples of Amidation of this compound using DCC
| Amine (R-NH₂) | Coupling Agent | Resulting Amide |
| Aniline (C₆H₅NH₂) | DCC | N-phenyl-2-oxo-2H-imidazole-4-carboxamide |
| Propylamine (CH₃CH₂CH₂NH₂) | DCC | N-propyl-2-oxo-2H-imidazole-4-carboxamide |
| Diethylamine ((C₂H₅)₂NH) | DCC | N,N-diethyl-2-oxo-2H-imidazole-4-carboxamide |
| Glycine methyl ester | DCC/HOBt | Methyl (2-oxo-2H-imidazole-4-carboxamido)acetate |
Hydroxyamide Synthesis
The conversion of the carboxylic acid moiety of 2-oxo-imidazole-4-carboxylic acid and its analogs into a hydroxyamide is a key transformation for developing certain functional molecules, such as enzyme inhibitors. A novel series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides has been synthesized and identified as potent matrix metalloproteinase (MMP) inhibitors. nih.gov The general synthetic approach involves the activation of the carboxylic acid group, followed by coupling with a suitable hydroxylamine (B1172632) derivative.
The synthesis of these hydroxyamides is often accomplished through standard peptide coupling techniques. The carboxylic acid is typically activated in situ with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by hydroxylamine.
Table 1: General Steps for Hydroxyamide Synthesis
| Step | Description | Reagents/Conditions |
| 1. Starting Material | A suitably protected this compound derivative is used as the initial substrate. | N-protected imidazole carboxylic acid |
| 2. Carboxylic Acid Activation | The carboxylic acid is treated with a coupling agent to form an active ester or other reactive intermediate. | Coupling agents (e.g., HATU, HOBt/EDC) in an aprotic solvent (e.g., DMF) |
| 3. Coupling Reaction | The activated intermediate is reacted with a protected hydroxylamine derivative (e.g., O-tert-butylhydroxylamine). | Protected hydroxylamine, organic base (e.g., DIPEA) |
| 4. Deprotection | The protecting group on the hydroxylamine nitrogen is removed to yield the final hydroxyamide product. | Acidic conditions (e.g., TFA in DCM) |
This methodology allows for the efficient production of the target hydroxyamides, which are crucial for exploring their biological activities.
Modifications of the Imidazole Ring System
Modifying the core 2-oxo-imidazole ring system is a fundamental strategy for creating diverse chemical libraries and optimizing the properties of lead compounds. These modifications can involve introducing various substituents at different positions on the heterocyclic ring. The imidazole nucleus is a significant scaffold in drug discovery, and its derivatization is a common practice. nih.govamazonaws.com
Research has demonstrated several effective methods for these modifications:
Structural Modification of Side Chains: In the development of MMP-13 inhibitors, structural modifications were focused on the P1' group attached to the 2-oxo-imidazolidine core. By introducing different aryl ether moieties, such as 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl, researchers were able to synthesize analogs with potent inhibitory activity. nih.gov
Catalytic Synthesis: Copper-catalyzed reactions provide an efficient route for synthesizing complex imidazole derivatives. For instance, a Cu(II)-catalyzed Mannich base technique has been used to prepare a series of imidazole derivatives from L-histidine, various aldehydes, and benzylidenehydrazine (B8809509) in good yields. nih.gov
Solid-Phase Synthesis: To facilitate the rapid generation of compound libraries, solid-phase synthesis has been employed. A novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin was used for the microwave-assisted synthesis of various imidazole-4-carboxylic acids, demonstrating a high-throughput approach to ring system modification. researchgate.net
Derivatization of Functional Groups: The carboxylic acid groups on the imidazole scaffold can be readily derivatized. Imidazole-4,5-dicarboxylic acid, for example, serves as a scaffold that is easily derivatized with amines to produce a library of imidazole-4,5-dicarboxamides. nih.gov Similarly, amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the acid with various sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent. derpharmachemica.com
Table 2: Summary of Imidazole Ring Modification Strategies
| Modification Strategy | Description | Example |
| Side Chain Variation | Introduction of diverse functional groups at specific positions on the ring's periphery. | Synthesis of analogs with different 4-aryloxyphenyl groups as P1' side chains. nih.gov |
| Catalytic Cross-Coupling | Use of metal catalysts to form new C-C or C-N bonds, attaching complex substituents to the ring. | Cu(II)-catalyzed Mannich base reaction to produce substituted imidazoles. nih.gov |
| Solid-Phase Synthesis | Anchoring the imidazole core to a solid support to allow for rapid, sequential reactions and purification. | Microwave-assisted synthesis of imidazole-4-carboxylic acids on a Wang resin. researchgate.net |
| Functional Group Derivatization | Chemical transformation of existing functional groups, such as carboxylic acids, into amides or other moieties. | Parallel synthesis of an imidazole-4,5-dicarboxamide library. nih.gov |
Stereoselective Synthesis Approaches for Chiral Derivatives
The biological activity of molecules often depends on their specific three-dimensional arrangement. Therefore, stereoselective synthesis, which allows for the control of stereochemistry, is critical in medicinal chemistry. For derivatives of this compound, chirality is typically centered at the C4 position of the imidazole ring.
The synthesis of chiral 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides highlights the importance of stereoisomerism in designing potent enzyme inhibitors. nih.gov The primary strategy for achieving stereoselectivity in these systems involves the use of a chiral starting material that serves as a template for the final product's stereochemistry.
A common approach is to begin with a readily available chiral precursor, such as an amino acid, and build the heterocyclic ring upon it. For example, the synthesis of a chiral 2-oxo-imidazolidine-4-carboxylic acid derivative can be initiated from a protected chiral aspartic acid monoester. The inherent stereochemistry of the amino acid is preserved throughout the reaction sequence, leading to the formation of a stereochemically defined final product.
Table 3: General Approach for Stereoselective Synthesis
| Step | Description | Key Feature |
| 1. Chiral Precursor Selection | The synthesis begins with a commercially available, enantiomerically pure starting material. | Use of L- or D-aspartic acid derivatives. |
| 2. Ring Formation (Cyclization) | The chiral precursor undergoes a series of reactions to form the 2-oxo-imidazole ring system. | The stereocenter of the precursor directs the stereochemistry of the C4 position on the newly formed ring. |
| 3. Further Derivatization | The chiral core is further modified (e.g., hydroxyamide formation) to yield the final target molecule. | Reactions are chosen to avoid racemization of the established stereocenter. |
This substrate-controlled approach ensures that the desired stereoisomer is produced with high enantiomeric purity, which is essential for evaluating its specific biological interactions.
Chemical Reactivity and Reaction Mechanisms of 2 Oxo 2h Imidazole 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a primary site for chemical modification, predominantly through reactions involving the carbonyl carbon. These transformations are fundamental in organic synthesis for creating derivatives such as esters and amides.
Nucleophilic acyl substitution is the most characteristic reaction of carboxylic acids and their derivatives. This reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophile. The general mechanism proceeds through a tetrahedral intermediate after the nucleophile attacks the electrophilic carbonyl carbon. However, because the -OH group is a poor leaving group, direct substitution is often difficult. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction.
Common derivatives formed from 2-Oxo-2H-imidazole-4-carboxylic acid via this pathway include esters and amides.
Esterification: The formation of esters, such as Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, is a common transformation. lookchem.com This is typically achieved through reactions like the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Amidation: The synthesis of amides from carboxylic acids requires activating agents to overcome the tendency of the basic amine to simply deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents convert the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon and form the amide bond. libretexts.orgnih.gov
The table below summarizes common nucleophilic acyl substitution reactions applicable to this compound.
| Reaction Type | Nucleophile | Reagents/Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol) | Strong acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine (e.g., R-NH₂) | Coupling agent (e.g., DCC or EDC), often with HOBt or DMAP | Amide |
| Acid Halide Formation | Halide ion | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |
Acid catalysts play a crucial role in enhancing the reactivity of the carboxylic acid group, particularly in reactions like Fischer esterification. masterorganicchemistry.com The catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or an organic acid like p-toluenesulfonic acid (TsOH), serves two primary functions:
Activation of the Carbonyl Group: The acid protonates the oxygen atom of the carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as an alcohol. masterorganicchemistry.com
Conversion of the Leaving Group: The catalyst facilitates the conversion of the hydroxyl group (-OH) into a much better leaving group, water (H₂O). After the nucleophile adds to the carbonyl, a proton transfer occurs, forming an -OH₂⁺ group which is readily eliminated. masterorganicchemistry.com
Reactivity of the Imidazole (B134444) Heterocycle
The 2-oxo-imidazole ring is a heteroaromatic system whose reactivity is significantly influenced by the presence of the carbonyl group, the two nitrogen atoms, and the electron-withdrawing carboxylic acid substituent.
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of many aromatic compounds. However, the 2-oxo-imidazole ring in this molecule is generally deactivated towards electrophilic attack. This deactivation arises from several factors:
The Carbonyl Group: The C2-oxo group acts as an amide within the ring system. While the nitrogen atoms can donate lone-pair electron density into the ring through resonance, the carbonyl group itself is electron-withdrawing.
The Carboxylic Acid Group: The -COOH group attached at the C4 position is a strong electron-withdrawing group, further reducing the electron density of the heterocyclic ring and making it less nucleophilic.
Protonation in Acidic Media: Under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atoms of the imidazole ring can be protonated. This creates a positive charge on the ring, which strongly deactivates it towards attack by electrophiles.
Compared to simple imidazole, which is quite reactive towards electrophiles, the 2-oxo-imidazole-4-carboxylic acid system is significantly less reactive. quora.com Any potential electrophilic substitution would be expected to occur at the C5 position, which is the least deactivated position relative to the electron-withdrawing groups. However, such reactions are generally difficult to achieve. researchgate.netnih.gov
The electron-deficient nature of the 2-oxo-imidazole ring makes it a potential candidate for nucleophilic attack. While nucleophilic aromatic substitution is less common for this specific system, the conjugated structure may be susceptible to attack by strong nucleophiles.
Potential sites for nucleophilic attack include the C5 carbon, which is part of an α,β-unsaturated amide system. Attack at this position could lead to Michael-type addition reactions. Furthermore, strong nucleophiles could potentially attack the C2 carbonyl carbon, which could initiate ring-opening or other ring transformation reactions, although specific examples for this compound are not well-documented in the literature. rsc.org The stability of the aromatic imidazole core, even in its oxo form, makes such transformations challenging.
Mechanistic Insights into Reaction Pathways
The reaction mechanisms for this compound are best understood by examining its constituent functional groups.
For nucleophilic acyl substitution at the carboxylic acid, the pathway is well-established. In DCC-mediated amidation, the mechanism proceeds as follows:
The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This effectively converts the -OH into a good leaving group.
The amine, acting as a nucleophile, attacks the carbonyl carbon of this activated intermediate.
A tetrahedral intermediate is formed, which then collapses, eliminating the stable dicyclohexylurea byproduct and forming the final amide product. libretexts.org
For electrophilic aromatic substitution on the heterocycle, any potential reaction would proceed via a cationic intermediate known as a σ-complex or arenium ion. The stability of this intermediate determines the regioselectivity. Attack at C5 would place the positive charge on C4, adjacent to the electron-withdrawing carboxylic acid, which would be destabilizing. However, resonance delocalization involving the nitrogen atoms can help stabilize the intermediate to some extent. The high activation energy required for the formation of this intermediate explains the low reactivity of the ring system towards electrophiles. stackexchange.com
Proposed Reaction Mechanisms for Derivatization
The derivatization of this compound primarily involves the modification of its carboxylic acid functional group. Standard organic synthesis reactions such as esterification and amidation are commonly employed. The proposed mechanisms for these transformations are based on well-established principles of carboxylic acid reactivity.
Esterification:
One of the most fundamental derivatization methods for this compound is Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester product, the alcohol is often used in large excess as the solvent, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
The proposed mechanism proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the existing hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
Table 1: Key Stages in Fischer-Speier Esterification of this compound
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Protonation of Carbonyl Oxygen | Protonated carbonyl (oxonium ion) |
| 2 | Nucleophilic Attack by Alcohol | Tetrahedral intermediate |
| 3 | Proton Transfer | Protonated hydroxyl group |
| 4 | Elimination of Water | Protonated ester |
| 5 | Deprotonation | Final ester product |
Amidation:
The conversion of this compound to its corresponding amide derivatives is frequently achieved using coupling agents to facilitate the reaction with an amine. Direct thermal condensation is possible but often requires harsh conditions (temperatures >160 °C) due to the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com A more common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com
The proposed mechanism for carbodiimide-mediated amidation involves the following steps: chemistrysteps.comwikipedia.org
Activation of Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can be considered a carboxylic ester with a highly activated leaving group. wikipedia.org
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the desired amide and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea if DCC is used). chemistrysteps.comwikipedia.org
Two potential side reactions can occur. The O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric acid anhydride, which can then react with the amine to form the amide. wikipedia.orgpeptide.com Alternatively, the O-acylisourea can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which reduces the yield of the desired amide. wikipedia.orgnih.gov The use of additives like N-hydroxysuccinimide (NHS) can minimize this side reaction by rapidly converting the O-acylisourea to a more stable active ester. peptide.com
Table 2: Reagents and Intermediates in Amidation of this compound
| Method | Activating Agent | Key Intermediate | Primary Byproduct |
|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC chemistrysteps.com | O-acylisourea wikipedia.org | Substituted urea wikipedia.org |
| Lewis Acid Assisted | TiCl₄ nih.gov | Titanium-carboxylate adduct nih.gov | Titanium oxides |
Another method involves using Lewis acids like titanium(IV) chloride (TiCl₄) as a mediator. nih.gov The proposed mechanism suggests that the carboxylic acid first reacts with pyridine (B92270) and TiCl₄ to form an adduct. This adduct contains a good leaving group, which facilitates the subsequent nucleophilic attack by the amine to form the amide. nih.gov
Intermediates and Transition States in Synthesis
Detailed experimental and computational studies delineating the specific intermediates and transition states in the synthesis of this compound are not extensively documented in publicly available literature. However, the synthesis of the core imidazole ring provides a basis for understanding the types of intermediates that could be involved.
The foundational synthesis of the imidazole ring, known as the Debus synthesis, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde (like formaldehyde), and ammonia (B1221849). nih.gov This reaction proceeds through the condensation of these components, likely involving imine intermediates formed from the reaction of the carbonyl compounds with ammonia. Subsequent cyclization and dehydration steps lead to the formation of the imidazole ring.
For the synthesis of the specific 2-oxo-imidazole structure, precursors would likely involve a derivative of urea to provide the C2-carbonyl group and the two nitrogen atoms, along with a three-carbon unit that can be functionalized to yield the C4-carboxylic acid. For instance, a plausible synthetic route could involve the cyclization of an α-amino acid derivative with a cyanate (B1221674) or a similar reagent. The reaction would proceed through nucleophilic attack, formation of a linear intermediate, followed by an intramolecular cyclization (ring-closing) step. This cyclization would involve a transition state where the molecule contorts to allow the terminal nucleophile to attack the electrophilic center, ultimately forming the five-membered ring. Subsequent tautomerization or oxidation steps would yield the final 2-oxo-imidazole structure. Without specific mechanistic studies, the exact structures of these intermediates and the energy profiles of the transition states remain speculative.
Computational and Theoretical Studies of 2 Oxo 2h Imidazole 4 Carboxylic Acid
Molecular Dynamics (MD) SimulationsNo specific data is available for this section.
Interaction Dynamics with Solvent Molecules
The interaction of 2-Oxo-2H-imidazole-4-carboxylic acid with solvent molecules, particularly water, is a critical aspect of its behavior in biological and chemical systems. Computational methods, such as molecular dynamics (MD) simulations, provide microscopic insights into these interactions. Studies on similar imidazole-containing molecules in aqueous solutions reveal the formation of distinct hydration shells around the solute. rdd.edu.iq
Molecular dynamics simulations performed on imidazole (B134444) in water at various temperatures have shown that water molecules form structured layers around the imidazole ring. rdd.edu.iq Key interactions are hydrogen bonds between the hydrogen atoms of water and the nitrogen atoms of the imidazole ring (N···HOH), as well as between the N-H group of the imidazole and the oxygen atom of water (N-H···OH2). rdd.edu.iq For this compound, the presence of the carboxylic acid and oxo groups introduces additional sites for strong hydrogen bonding. The carboxylic group can act as both a hydrogen bond donor (-OH) and acceptor (C=O), while the oxo group (C=O) on the imidazole ring primarily acts as a hydrogen bond acceptor.
The stability and structure of these hydration shells can be influenced by temperature. For instance, in simulations of aqueous imidazole, an increase in temperature can lead to a decrease in the ordering of the hydration shell immediately surrounding the molecule, while more distant shells may reform. rdd.edu.iq These computational approaches are powerful tools for understanding how the molecule interacts with its immediate solvent environment, which is fundamental to its solubility, reactivity, and transport properties. rdd.edu.iq
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Classes of Compounds
While specific QSAR models for this compound are not extensively detailed in the public domain, the principles are well-established through studies on related imidazole derivatives. QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their properties. nih.govjmchemsci.com
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For imidazole-based compounds, a wide array of descriptors are employed to capture their physicochemical characteristics. researchgate.netresearchgate.net These can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netnih.gov These descriptors are crucial for modeling interactions involving electron transfer. nih.gov
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and various topological indices (e.g., SdsCHE-index). nih.govresearchgate.net They are important for understanding how a molecule fits into a specific site, such as a receptor pocket.
Thermodynamic Descriptors: These quantify the thermodynamic properties of a molecule, such as heat of formation and total energy. researchgate.net
Physicochemical Descriptors: This category includes properties like the partition coefficient (log P), which describes lipophilicity, and counts of specific features like hydrogen bond donors and acceptors. nih.gov
The selection of relevant descriptors is a critical step in building a robust QSAR model. researchgate.net
| Descriptor Category | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment (µ) | Describes electronic distribution and reactivity. researchgate.netnih.gov |
| Steric/Topological | Molecular Surface Area (MSA), Molecular Volume, Chain Count | Relates to molecular size, shape, and branching. nih.govresearchgate.net |
| Thermodynamic | Heat of Formation (ΔHf), Total Energy | Quantifies the energetic stability of the molecule. researchgate.net |
| Physicochemical | H-Acceptor/Donor Count, Log P | Encodes potential for hydrogen bonding and lipophilicity. nih.gov |
Once descriptors are calculated, statistical methods are used to build a predictive model. The goal is to create an equation that relates the descriptors (independent variables) to a specific property (dependent variable). semanticscholar.org Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov
For instance, a 2D-QSAR study on imidazole-5-carboxylic acid derivatives developed a statistically significant model using descriptors like chain count, SdsCHE-index, and H-acceptor count. nih.gov The resulting models can help in understanding which structural features are important for a given property and can be used to predict the properties of new, unsynthesized compounds. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods further incorporate the 3D spatial arrangement of molecular fields (steric and electrostatic), providing a more detailed picture of structure-property relationships. rjptonline.orgnih.gov These models are validated internally (e.g., using leave-one-out cross-validation) and externally to ensure their predictive power. nih.gov
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). arabjchem.org This method is instrumental in understanding potential intermolecular interactions at an atomic level.
Docking studies performed on various imidazole derivatives reveal common patterns of interaction with protein active sites. rjptonline.orgnih.gov The imidazole ring itself is a versatile interaction partner. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, while an N-H group can serve as a hydrogen bond donor. nih.gov
For this compound, the functional groups significantly influence its binding mode.
Carboxylic Acid Group: This is a key interaction moiety, often forming strong hydrogen bonds with polar residues such as Arginine (ARG), Lysine (LYS), and Serine (SER). researchgate.net It can also engage in ionic interactions with positively charged residues.
Oxo Group: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues in the protein. connectjournals.com
Imidazole Ring: As mentioned, the ring can participate in various interactions, including hydrogen bonding and π-cation interactions with charged residues like ARG. nih.gov
These interactions collectively determine the binding affinity and orientation of the ligand within the protein's binding pocket.
The specific amino acid residues that form these crucial interactions are termed key binding residues. While the exact residues depend on the specific protein target, studies on related imidazole compounds binding to various enzymes have identified several common interaction partners.
For example, in docking studies of imidazole-thiazole hybrids, the imidazole nitrogen was observed forming hydrogen bonds with residues like LYS 745 and MET 793, while the imidazole ring engaged in π-π stacking with PHE 78 and TYR 76. nih.gov In another study involving imidazole derivatives, hydrogen bonding with SER 347, THR 352, and LYS 603 was noted. researchgate.net The identification of these key residues is crucial for understanding the structural basis of molecular recognition and for guiding the design of new molecules with tailored binding properties. nih.gov
| Functional Group of Ligand | Common Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine (ARG), Lysine (LYS), Serine (SER), Threonine (THR) researchgate.net |
| Imidazole Ring | Hydrogen Bonding, π-π Stacking, π-Cation Interactions | Phenylalanine (PHE), Tyrosine (TYR), Arginine (ARG), Lysine (LYS) nih.gov |
| Oxo Group | Hydrogen Bonding (Acceptor) | Serine (SER), Threonine (THR), Lysine (LYS) researchgate.netconnectjournals.com |
Exploration of Carboxylic Acid Isosteres in Molecular Design
In medicinal chemistry, the strategic modification of a biologically active molecule is a cornerstone of drug design and development. sci-hub.ru One classical strategy involves the replacement of a specific functional group with another that possesses similar physicochemical characteristics, a concept known as isosteric or bioisosteric replacement. acs.orgopenaccessjournals.comsemanticscholar.org The underlying principle is to maintain the essential features required for biological activity while altering other properties to create improved analogues. acs.orgopenaccessjournals.com This approach is particularly relevant for molecules containing a carboxylic acid moiety, such as this compound.
The carboxylic acid functional group is prevalent in over 450 marketed drugs; however, its presence can lead to undesirable traits like limited permeability across biological membranes and metabolic instability. openaccessjournals.com Replacing the carboxylic acid group with a suitable isostere can be an effective strategy to circumvent these shortcomings. nih.gov The success of such a replacement is context-dependent, relying on the molecular environment of the biological target and the ability of the surrogate structure to be accommodated. acs.orgopenaccessjournals.com Therefore, a systematic assessment of the physicochemical properties of various carboxylic acid isosteres is crucial for making informed decisions in analog design. acs.org
Theoretical Comparison of Isosteric Replacements
A variety of heterocyclic and non-heterocyclic functional groups can serve as isosteres for carboxylic acids. Among the most widely used are tetrazoles, which closely mimic the acidity and planar structure of carboxylic acids. nih.govdrughunter.com Other notable examples include sulfonamides, acyl sulfonamides, hydroxamic acids, and various five-membered heterocycles like 5-oxo-1,2,4-oxadiazoles and 3-hydroxyisoxazoles. nih.govresearchgate.net
While these isosteres share some similarities with carboxylic acids, they also possess distinct properties. For instance, tetrazoles are slightly larger and more lipophilic than carboxylic acids, though this doesn't always translate to improved membrane permeability due to high desolvation energies. nih.govdrughunter.comresearchgate.net Sulfonamides are generally weaker acids but can offer enhanced metabolic stability and lipophilicity. drughunter.com The incorporation of an acyl group to form an acyl sulfonamide can increase acidity to a level more comparable to that of carboxylic acids. drughunter.com
Below is a theoretical comparison of key properties for several common carboxylic acid isosteres that could hypothetically replace the carboxyl group in this compound.
| Isostere | Typical pKa Range | Key Structural Features | Hydrogen Bonding Capability |
|---|---|---|---|
| Carboxylic Acid (Reference) | ~4-5 | Planar, contains two oxygen atoms | Acceptor & Donor |
| 5-Substituted-1H-tetrazole | ~4.5-4.9 | Planar aromatic ring, four nitrogen atoms. nih.govdrughunter.com | Acceptor & Donor |
| Sulfonamide | ~9-10 | Tetrahedral geometry around sulfur. drughunter.com | Acceptor & Donor |
| Acyl Sulfonamide | ~3-5 | Combines features of sulfonamide and carbonyl. drughunter.com | Acceptor & Donor |
| Hydroxamic Acid | ~8-9 | Contains an N-hydroxy amide group. researchgate.net | Acceptor & Donor |
| 5-Oxo-1,2,4-oxadiazole | ~6-7 | Planar acidic heterocycle. nih.gov | Acceptor & Donor |
| 3-Hydroxyisoxazole | ~4-5 | Planar heterocycle. nih.gov | Acceptor & Donor |
This table presents generalized data for isosteric groups on a phenylpropionic acid scaffold or similar simple structures as a basis for theoretical comparison.
Impact on Molecular Properties
Acidity (pKa): The pKa of the acidic proton is a crucial parameter, as it dictates the ionization state of the molecule at physiological pH (around 7.4). A theoretical replacement on the 2-oxo-imidazole scaffold would significantly alter this value. For example, substituting the carboxylic acid (pKa ~4-5) with a sulfonamide would result in a much less acidic compound (pKa ~9-10), meaning it would be predominantly non-ionized at physiological pH. drughunter.com Conversely, using an acyl sulfonamide could maintain or even increase the acidity. drughunter.com A tetrazole would offer an acidity very similar to the parent carboxylic acid. nih.govdrughunter.com
Lipophilicity (logD): Lipophilicity, often measured as the distribution coefficient (logD) at a specific pH, influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Isosteric replacement can modulate lipophilicity. Tetrazoles and 5-oxo-1,2,4-oxadiazoles are reported to be more lipophilic than the corresponding carboxylic acids. nih.gov This increased lipophilicity could potentially enhance membrane permeability and oral bioavailability. openaccessjournals.comnih.gov In contrast, more polar groups like phosphonic acids generally lower the partition coefficient (logP). nih.gov
Permeability and Plasma Protein Binding: Changes in acidity and lipophilicity directly affect membrane permeability and the extent of binding to plasma proteins like albumin. acs.org While increased lipophilicity from an isostere like a tetrazole might be expected to increase permeability, this is not always the case. researchgate.net The effect of isosteric replacements on plasma protein binding can be pronounced, with some derivatives showing very high unbound fractions while others are almost completely bound. acs.org For example, studies on a phenylpropionic acid scaffold showed that acylurea and hydroxamic ester isosteres led to high unbound fractions (fu), whereas isoxazole (B147169) and certain phenol (B47542) derivatives were almost completely bound to plasma proteins. acs.org
The following table summarizes the potential impact of various isosteric replacements on the molecular properties of a parent carboxylic acid.
| Isosteric Replacement | Potential Impact on Acidity (pKa) | Potential Impact on Lipophilicity (logD7.4) | Potential Impact on Permeability |
|---|---|---|---|
| Tetrazole | Similar | Increase nih.govdrughunter.com | Variable/Decrease researchgate.net |
| Sulfonamide | Decrease (less acidic) drughunter.com | Increase drughunter.com | Increase drughunter.com |
| Acyl Sulfonamide | Similar/Increase (more acidic) drughunter.com | Increase | Variable |
| 5-Oxo-1,2,4-oxadiazole | Slight Decrease (less acidic) nih.gov | Increase nih.gov | Increase nih.gov |
| Hydroxamic Acid | Decrease (less acidic) | Variable | Variable |
This table illustrates general trends observed in medicinal chemistry and serves as a theoretical guide for the modification of this compound. acs.orgnih.govdrughunter.comresearchgate.net
Applications and Utility of 2 Oxo 2h Imidazole 4 Carboxylic Acid in Chemical Research
Role as a Key Intermediate in Complex Molecule Synthesis
2-Oxo-2H-imidazole-4-carboxylic acid serves as a crucial reagent in the construction of more elaborate molecular frameworks. biosynce.com Its inherent reactivity and structural features are leveraged by chemists to access a wide range of organic compounds.
Building Block for Heterocyclic Systems
The structure of this compound is ideally suited for the synthesis of various other heterocyclic systems. Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. ajrconline.orgresearchgate.net The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the imidazole (B134444) ring can participate in cyclization and condensation reactions.
This compound and related azole carboxylic acids are considered valuable building blocks for creating densely functionalized heterocyclic structures. nih.govchemrxiv.org For instance, the imidazole core can be expanded or fused with other rings to generate bicyclic or polycyclic systems. Research has demonstrated the synthesis of imidazole-4-carboxylic acids through various methods, including solid-phase synthesis, which allows for the rapid generation of libraries of related compounds. researchgate.net These synthetic routes underscore the utility of the imidazole carboxylic acid framework in building diverse molecular architectures. mdpi.com
Precursor for Advanced Organic Scaffolds
Beyond simple heterocycles, this compound is a precursor for advanced organic scaffolds that form the basis of complex natural products and therapeutic agents. ijpsjournal.com The imidazole ring is a key component in many pharmaceuticals, and the ability to modify its structure through the carboxylic acid handle is a significant advantage in synthetic design. nih.gov For example, the derivatization of the related imidazole-4,5-dicarboxylic acid scaffold with amino acids and other amines leads to compounds that can mimic the structure of purines, which are vital components of DNA and RNA. nih.gov This mimicry is a powerful strategy in designing molecules that can interact with biological targets like kinases. nih.gov
Contributions to Medicinal Chemistry Research and Drug Design Methodologies
The imidazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of successful drugs. nih.gov this compound, as a functionalized imidazole, is therefore of great interest in the design and discovery of new therapeutic agents. ijpsjournal.comacs.org
Design of Novel Therapeutic Agents via Derivatization
Derivatization is a key process in medicinal chemistry where a core molecule is chemically modified to enhance its therapeutic properties. This compound is an excellent candidate for such modifications. The carboxylic acid group provides a convenient attachment point for various substituents, allowing chemists to systematically alter the molecule's size, shape, and electronic properties to optimize its interaction with biological targets. nih.gov
For example, a study on 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, which share the core oxo-imidazole-carboxylic acid structure, demonstrated the design of potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov By modifying the substituents on the core scaffold, researchers were able to achieve highly potent and selective inhibitors.
| Derivative | Target | IC50 (nM) |
| 4a (with 4-(4-fluorophenoxy)phenyl group) | MMP-13 | 3 |
| 4h (with 4-(naphth-2-yloxy)phenyl group) | MMP-13 | 4 |
| This table showcases the potency of specific derivatives based on the 2-oxo-imidazolidine-4-carboxylic acid scaffold against the MMP-13 enzyme. nih.gov |
Development of Imidazole Derivatives for Pharmacological Research
The broader class of imidazole derivatives exhibits an extensive range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ajrconline.orgijpsjournal.comresearchgate.net The imidazole ring's ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions, contributes to its therapeutic versatility. nih.gov Research into compounds containing the 2-oxo-imidazole moiety has also highlighted their potential, for instance, as potent antioxidants. nih.gov The development of new synthetic methods to create libraries of imidazole derivatives is an active area of research, aimed at exploring the full potential of this chemical class in pharmacology. researchgate.netacs.org
Lead Compound Identification and Optimization Strategies
In drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may have suboptimal properties (e.g., potency, selectivity, or metabolic stability). nih.govresearchgate.net Lead optimization is the iterative process of chemically modifying the lead compound to produce a viable drug candidate. researchgate.net
A molecule like this compound can serve as a fragment or starting point for identifying a new lead compound. Its structure can be elaborated upon to build more complex molecules that fit into the binding site of a target protein. The carboxylic acid group is particularly useful in this context, as it can be used to introduce functionalities that improve properties like solubility or target binding affinity. nih.gov The principles of lead optimization often involve balancing multiple physicochemical parameters, and the versatile chemical nature of this imidazole derivative makes it a valuable tool in this complex process. nih.gov
Applications in Biochemical Research Methodologies
The unique structure of this compound and its derivatives has made them valuable tools in various biochemical research methodologies. Their utility spans from elucidating enzyme functions to studying complex biological interactions and pathways.
Studies Related to Enzyme Inhibition Mechanisms
Derivatives of imidazole carboxylic acid have been instrumental in the study of enzyme inhibition, particularly for metalloproteases. The imidazole ring, combined with the carboxylic acid function, serves as a critical scaffold for designing inhibitors that can probe the active sites of enzymes.
Research into enzyme inhibitors frequently employs derivatives of this compound to understand specific molecular interactions with target proteins. For instance, in the development of inhibitors for Insulin-Degrading Enzyme (IDE), a zinc metalloprotease linked to Alzheimer's disease, structure-activity relationship studies have shown that the carboxylic acid and imidazole components are crucial for activity. nih.gov Docking and co-crystallization studies have provided a structural basis for how these compounds inhibit IDE, revealing that they can bind to both an exosite, located approximately 30 Å from the catalytic zinc ion, and the catalytic site itself. nih.gov
Molecular docking simulations of other imidazole-based compounds have further detailed these target interactions. These studies show specific interactions, such as п-п stacking between the imidazole ring and amino acid residues like phenylalanine and tyrosine, as well as hydrogen bonding with residues like arginine. nih.gov
| Compound Moiety | Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Imidazole Ring | Phenylalanine (PHE 78, PHE 83) | п-п Stacking |
| Imidazole Ring | Tyrosine (TYR 76) | п-п Stacking |
| Imine Nitrogen | Arginine (ARG 96) | Hydrogen Bond |
| Thiazole Ring | Arginine (ARG 96) | Pi-cation |
In mechanistic enzymology, these compounds serve as probes to understand how enzymes function. Studies on IDE have revealed that it operates via a conformational change where the N-terminal and C-terminal halves of the enzyme enclose the substrate within a catalytic chamber. nih.gov The binding of imidazole-based inhibitors to an exosite is believed to promote this conformational change, allowing the substrate to enter the catalytic cleft for cleavage. nih.gov By using these inhibitors, researchers can stabilize different conformational states of the enzyme, allowing for a more detailed study of its catalytic cycle.
Protein Interaction Studies
The ability of the imidazole scaffold to engage in specific, high-affinity interactions makes it a valuable tool for studying protein-ligand binding. Co-crystallization of imidazole-derived inhibitors with their target enzymes, such as IDE, provides a static, high-resolution picture of the binding mode. nih.gov This structural data is crucial for validating computational models and for rationally designing second-generation inhibitors with improved properties. In silico molecular docking studies complement this by predicting binding poses and affinities, as seen in research where imidazole-thiazole hybrids were modeled to understand their interactions within a protein's active site. nih.gov
Investigations into Metabolic Pathways
Research has uncovered the endogenous production of 2-oxo-imidazole-containing dipeptides, such as 2-oxo-carnosine and 2-oxo-anserine, in mouse tissues. nih.govresearchgate.net The levels of these compounds were found to increase in the brain tissue of mice under oxidative stress, suggesting their involvement in metabolic responses to such conditions. nih.gov The study of these 2-oxo-imidazole derivatives is therefore becoming a key part of investigating the metabolic pathways that are activated to counteract oxidative damage.
Studies on Antioxidant Capacity (Methodological Investigations)
The 2-oxo-imidazole core is a key feature in molecules exhibiting significant antioxidant properties. Methodological investigations have demonstrated that 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) have a remarkably greater antioxidant capacity than their non-oxidized precursors. nih.govresearchgate.net
Several standardized in vitro assays are used to quantify this capacity:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
FRAP (Ferric Reducing/Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.
ORAC (Oxygen Radical Absorbance Capacity) Assay: This test measures the capacity of a compound to protect a fluorescent probe from damage by peroxyl radicals.
Quantitative studies revealed that the antioxidant capacity of commercial imidazole-containing dipeptide standards was correlated with the amount of contaminating 2-oxo-IDPs. nih.govresearchgate.net The removal of these 2-oxo-IDPs led to a significant decrease in the measured antioxidant capacity, highlighting that the 2-oxo form is the main driver of this activity. nih.govresearchgate.net
| Compound | DPPH Assay (TEAC) | FRAP Assay (TEAC) | ORAC Assay (TEAC) |
|---|---|---|---|
| 2-Oxo-Carnosine | 14.0 | 15.7 | 1.6 |
| Carnosine | 0.0 | 0.0 | 0.0 |
| 2-Oxo-Anserine | 15.1 | 14.9 | 2.0 |
| Anserine | 0.0 | 0.0 | 0.0 |
Further methodological studies on other 2H-imidazole-derived phenolic compounds have established a clear "structure-antioxidant properties" relationship. nih.govmdpi.com These investigations show that the mechanism of antioxidant action can be modulated by chemical structure. For example, conjugation with phloroglucinol (B13840) was found to enhance activity through a hydrogen transfer mechanism, while the presence of electron-withdrawing groups, like a nitro group, increased both antioxidant and antiradical capacities. nih.govmdpi.com
Potential in Materials Science Research (General Imidazole Applications)
While specific research into the materials science applications of this compound is not extensively documented, the foundational imidazole structure is of significant interest in the development of advanced materials. The unique chemical properties of the imidazole ring, such as its aromaticity, thermal stability, and ability to coordinate with metal ions, make it a versatile building block for new functional materials. nbinno.com The applications of the broader imidazole class, therefore, provide a strong indication of the potential research directions for its derivatives.
Imidazole-based compounds are actively being explored for their role in creating sustainable and high-performance materials. Research has demonstrated their utility in several key areas of materials science:
Corrosion Inhibition : Imidazole and its derivatives are recognized as effective corrosion inhibitors for a variety of metals and alloys, including iron, copper, zinc, and carbon steel. researchgate.net Their efficacy stems from the ability of the imidazole ring, with its two nitrogen atoms, to readily adsorb onto metal surfaces. researchgate.net This adsorption forms a protective film that shields the metal from corrosive agents. nbinno.com The excellent excited-state intramolecular proton transfer capability of these compounds enhances their performance in this application. researchgate.net
Advanced Polymers : Imidazole-containing polymers exhibit a range of desirable properties, including high thermal stability and ionic conductivity. researchgate.net These characteristics make them suitable for use in high-temperature polymeric products and as components in polymer electrolytes for batteries and fuel cells. researchgate.net The stability of the imidazole ring also imparts resistance to harsh acids, bases, and hydrogenation. researchgate.net
Functional Surfaces and Nanomaterials : The imidazole moiety can be used to create functionalized surfaces for applications in catalysis and chemical sensing. Imidazolium salts, derived from imidazole, are particularly useful for creating polyelectrolyte brushes on surfaces, coating metal nanoparticles, and extracting metal ions from aqueous solutions. researchgate.netelsevierpure.com
The diverse applications of the imidazole scaffold in materials science are summarized in the table below.
| Application Area | Specific Use | Key Property of Imidazole Scaffold |
| Corrosion Inhibition | Protective coatings for iron, copper, zinc, etc. researchgate.net | Adsorption onto metal surfaces via nitrogen atoms, forming a protective film. nbinno.comresearchgate.net |
| Polymer Science | High-performance polymers, ion-conductive materials. | High thermal stability, resistance to harsh chemicals. researchgate.net |
| Nanotechnology | Coating for metal nanoparticles. researchgate.netelsevierpure.com | Electrostatic interactions and self-assembly (imidazolium salts). researchgate.net |
| Surface Chemistry | Creation of functional surfaces for catalysis and sensing. | Ability to create polyelectrolyte brushes. researchgate.netelsevierpure.com |
| Separation Science | Extraction of metal ions from aqueous solutions. researchgate.net | Electrostatic aggregation (imidazolium salts). researchgate.net |
The ongoing exploration of imidazole derivatives in materials science suggests a promising field of research. The development of new synthetic methods allows for the creation of novel imidazole-based compounds, opening up further opportunities for innovation in materials with tailored properties.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of imidazole (B134444) derivatives is an area of ongoing development, with a significant push towards more environmentally friendly and efficient processes. amazonaws.com Future research will likely prioritize the adoption of green chemistry principles to the synthesis of 2-oxo-2H-imidazole-4-carboxylic acid and its analogues.
Key areas of focus include:
Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times for the synthesis of imidazole-4-carboxylic acids, often reducing them to mere minutes. researchgate.net Future work could optimize these methods for the 2-oxo variant, improving yields and purity.
Ultrasound-Assisted Protocols: Sonication offers a green approach to synthesizing 2-aryl-4-phenyl-1H-imidazoles, characterized by milder conditions, atom economy, and minimal waste. nih.gov Applying this energy-efficient method to the synthesis of this compound could provide a sustainable alternative to conventional heating.
Green Solvents and Catalysts: A shift away from hazardous organic solvents towards greener alternatives like water or ethanol (B145695) is a critical goal. mdpi.com Research into novel, recoverable, and non-toxic catalysts, such as montmorillonite (B579905) K10, could further enhance the sustainability of synthetic protocols. mdpi.com
Solvent-Free Conditions: The development of solvent-free or solid-state reaction conditions represents a significant step towards minimizing environmental impact. mdpi.comresearchgate.net Exploring these approaches for the synthesis of the target compound could lead to cleaner and more economical production methods.
These sustainable strategies aim to reduce the environmental footprint of chemical synthesis while often providing benefits such as shorter reaction times, higher yields, and simplified purification procedures. nih.govmdpi.com
Advanced Computational Approaches for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods can guide the design of new derivatives with tailored properties, saving significant time and resources in the laboratory.
Emerging paradigms in this area include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models. nih.gov These models help identify the key structural features of imidazole derivatives that are crucial for their biological activity, guiding the design of more potent compounds. nih.gov
Molecular Docking: This method allows researchers to simulate the interaction between a ligand (such as a derivative of this compound) and a biological target, like an enzyme or receptor. researchgate.netnih.gov It provides insights into binding modes and affinities, which is critical for designing targeted therapeutic agents. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can predict the stability of a ligand-receptor complex over time, offering a more dynamic picture of the molecular interactions. nih.govnih.gov This can help validate docking results and provide a deeper understanding of the binding mechanism.
ADMET Prediction: Computational tools can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects.
The integration of these computational approaches enables a more rational and efficient design process, accelerating the discovery of new molecules with desired functionalities.
Exploration of New Derivatization Strategies
The functional versatility of the this compound core structure allows for extensive derivatization to fine-tune its chemical and physical properties. Future research will explore novel chemical modifications to create a diverse library of compounds for various applications.
Key strategies for future exploration are:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for derivatization. It can be converted into a wide range of functional groups, including esters and amides, which have been shown to modulate the biological activity of imidazole-4-carboxylic acid derivatives. nih.govresearchgate.net
Substitution on the Imidazole Ring: The nitrogen atoms and available carbon positions on the imidazole ring offer opportunities for introducing various substituents. This can influence the compound's electronic properties, solubility, and steric profile, thereby affecting its interactions with biological targets or its performance in materials. amazonaws.com
Development of Novel Derivatization Reagents: The design of new reagents for modifying carboxylic acids and other functional groups is an active area of research. For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been developed for the derivatization of carboxylic acids to enhance their analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netnih.gov Such advancements can facilitate the characterization of newly synthesized derivatives.
A systematic exploration of these derivatization pathways will be crucial for unlocking new applications for this compound, from therapeutics to advanced materials.
Interdisciplinary Research with Material Sciences
The unique structural and electronic properties of the imidazole ring make it an attractive building block in materials science. nih.gov Interdisciplinary research that bridges organic chemistry and material sciences is expected to uncover novel applications for this compound and its derivatives.
Potential areas for future investigation include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group and nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions. This makes this compound a promising ligand for the construction of novel MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Functional Polymers: The compound can be incorporated into polymer chains as a monomer or a functional pendant group. This could impart specific properties to the resulting polymer, such as thermal stability, conductivity, or the ability to chelate metals.
Catalysts: Imidazole derivatives are known to act as catalysts in various chemical reactions. amazonaws.com The specific structure of this compound could be exploited in the design of new organocatalysts.
The table below summarizes potential research directions and their expected impact.
| Research Area | Focus | Potential Impact |
| Sustainable Synthesis | Green solvents, microwave/ultrasound assistance, novel catalysts. | Reduced environmental impact, increased efficiency, lower costs. |
| Computational Design | 3D-QSAR, molecular docking, MD simulations, ADMET prediction. | Accelerated discovery of new compounds, rational design of molecules with desired properties. |
| Derivatization Strategies | Modification of the carboxylic acid and imidazole ring, new reagents. | Creation of diverse chemical libraries, fine-tuning of compound properties for specific applications. |
| Material Sciences | MOFs, functional polymers, organocatalysis. | Development of new advanced materials with novel functionalities. |
Q & A
Q. What are the standard synthetic routes for 2-Oxo-2H-imidazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step procedures. A common approach starts with cyclization of substituted imidazole precursors under acidic conditions. For example, refluxing with acetic acid and sodium acetate as a catalyst can facilitate ring closure (e.g., as described for structurally similar imidazole derivatives in ). Purification often employs recrystallization from acetic acid or DMF to achieve high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming the imidazole ring structure and substituent positions. For instance, the carboxylic acid proton typically appears as a broad singlet near δ 12-13 ppm .
- FTIR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2500-3300 cm (O-H stretch) confirm the carboxylic acid moiety .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 129.04 for the parent compound) .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store sealed in dry conditions at 2–8°C to prevent hydrolysis or decarboxylation. Desiccants like silica gel should be used in storage containers to minimize moisture exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields for halogenated derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions. For example, Suzuki-Miyaura reactions with aryl halides require precise control of temperature (60–80°C) and base (e.g., KCO) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in halogenation .
Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?
- Methodological Answer :
- Cross-Validation : Compare DFT-calculated bond lengths/angles (e.g., at B3LYP/6-31G* level) with X-ray crystallography data. Discrepancies >0.05 Å may indicate solvatomorphism or crystal packing effects .
- Dynamic NMR : Use variable-temperature -NMR to study tautomerism or rotational barriers in derivatives, which DFT might not fully capture .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., xanthine oxidase) using AutoDock Vina. Focus on hydrogen-bonding interactions between the carboxylic acid group and active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with IC data to design derivatives with enhanced inhibitory activity .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data for this compound in polar solvents?
- Methodological Answer :
- pH-Dependent Studies : Measure solubility at varying pH (2–12). The compound is more soluble in alkaline conditions due to deprotonation of the carboxylic acid group (pKa ~2.5) .
- Counterion Screening : Test salts (e.g., sodium or potassium) to improve aqueous solubility for biological assays .
Q. What experimental approaches validate the proposed tautomeric forms of this compound?
- Methodological Answer :
- Isotopic Labeling : Use -labeled analogs to track nitrogen migration in - HMBC NMR.
- Solid-State NMR : Compare solution- and solid-state spectra to identify tautomeric preferences influenced by crystal lattice effects .
Application-Oriented Questions
Q. What role does this compound play in designing enzyme inhibitors?
Q. How can this compound serve as a precursor for spirocyclic or fused heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
